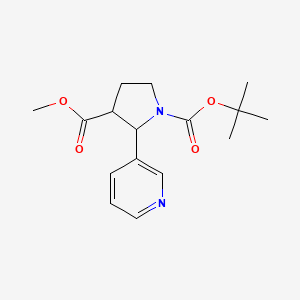

1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate

Description

The compound “1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate” is a pyrrolidine derivative featuring a pyridine substituent at the 2-position of the pyrrolidine ring, along with tert-butyl and methyl ester groups at the 1- and 3-positions, respectively. Such compounds are often used as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor modulators due to their structural versatility and stereochemical complexity. These analogs differ primarily in the substituents on the pyridine ring or the position of the pyridinyl group on the pyrrolidine scaffold. For example, (±)-trans-1-tert-butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate (HB454) shares the tert-butyl and methyl ester groups but features a pyridine substituent at the 4-position of pyrrolidine with additional methoxy groups .

Properties

Molecular Formula |

C16H22N2O4 |

|---|---|

Molecular Weight |

306.36 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-methyl 2-pyridin-3-ylpyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-7-12(14(19)21-4)13(18)11-6-5-8-17-10-11/h5-6,8,10,12-13H,7,9H2,1-4H3 |

InChI Key |

VYUMEEOXOUUJKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material and Pyridine Functionalization

- The synthesis often begins with 2,6-dichloropyridine, which undergoes mono-substitution with sodium methoxide to yield 2-chloro-6-methoxypyridine in high yield.

- Directed ortho-lithiation followed by reaction with N,N-dimethylformamide (DMF) introduces a formyl group regioselectively.

- A palladium-catalyzed carbonylation under a CO atmosphere converts intermediates to aldehydes or esters.

- Bromination with N-bromosuccinimide (NBS) at the para-position relative to the methoxy group allows further functionalization.

- Conversion of n-butyl esters to tert-butyl esters is achieved through a sequence involving protection and deprotection steps, as direct conversion is difficult.

Table: Key Reagents and Conditions for Intermediate Synthesis

| Step | Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| a | Methoxide substitution | NaOMe, MeOH, 60°C, 24 h | Quantitative |

| b | Directed ortho-lithiation | t-BuLi, THF, −78°C, then DMF | High regioselectivity |

| c | Pd-catalyzed carbonylation | Pd(OAc)2, dppf, NaOAc, MeOH, toluene, 50°C, 23 h | 97% over 2 steps |

| d | Bromination | NBS, CH3CN, reflux, 24 h | 63% |

| e | Grignard formylation | i-PrMgCl, LiCl, THF, −20°C, then DMF | 65% over 2 steps |

| f | Carbonylation to ester | Pd(dppf)Cl2, NaOAc, n-BuOH, toluene, 100°C, 18 h | Yield not specified |

| g-i | Protection/Deprotection | CSA, HC(OMe)3, MeOH; KOH, H2O, THF; Diisopropyl-O-tert-butylisourea, NH4Cl, CH2Cl2 | 80% over 3 steps |

Pyrrolidine Ring Formation and Stereochemical Control

- Reduction of nitro groups and intramolecular condensation with ketones under hydrogenation (Raney Ni, 900 psi) forms the pyrrolidine ring stereoselectively.

- Attempts at stereochemical inversion at the C-2 position using t-BuOK led to substrate decomposition.

- Epimerization was successfully achieved via formation of an active ester intermediate, involving removal of protecting groups, ester formation, and treatment with sodium acetate in acetic anhydride.

- Final deprotection steps involve simultaneous removal of carbobenzyloxy (Cbz) groups and methyl ethers, and hydrolysis of methyl esters using hydrobromic acid in acetic acid.

Summary Table of Key Synthetic Steps for Pyrrolidine Formation

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Nitro reduction & condensation | Raney Ni, H2, 900 psi | One-pot reduction and cyclization | High yield pyrrolidine formation |

| Epimerization | NaOAc in Ac2O | Active ester intermediate formation | Stereochemical inversion |

| Deprotection | HBr in AcOH | Removal of protecting groups and hydrolysis | Final product formation |

Research Findings and Practical Considerations

- The use of bulky tert-butyl esters is crucial for selective transformations in advanced stages of synthesis.

- The multi-step sequence from 2,6-dichloropyridine to the key intermediate is efficient, with overall yields around 36% over 13 steps, demonstrating scalability to gram quantities.

- The stereoselective formation of the pyrrolidine ring and controlled epimerization steps are critical for obtaining the desired stereochemistry.

- The described synthetic route avoids harsh conditions that could decompose sensitive intermediates, employing mild palladium-catalyzed carbonylations and carefully controlled protection/deprotection strategies.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s ester groups and pyridine moiety are susceptible to oxidation under specific conditions:

-

Key Insight : Oxidation of the methyl ester group (C₃ position) typically requires stronger oxidizing agents like KMnO₄, while the tert-butyl ester (C₁ position) remains stable under these conditions due to steric protection .

Reduction Reactions

Reductive transformations target the ester functionalities and the pyridine ring:

-

Mechanistic Note : LiAlH₄ selectively reduces the methyl ester to a hydroxymethyl group, while the tert-butyl ester remains intact. Catalytic hydrogenation of the pyridine ring is less common due to aromatic stability but feasible under vigorous conditions .

Substitution Reactions

The pyrrolidine nitrogen and ester groups participate in nucleophilic substitution:

-

Case Study : Treatment with methyl iodide in DMF under basic conditions (NaH) replaces the pyrrolidine NH group with a methyl group, enhancing steric bulk .

Protection/Deprotection Strategies

The tert-butyl and methyl esters are manipulated for selective functionalization:

| Reaction | Reagents/Conditions | Products | Yield/Notes |

|---|---|---|---|

| Boc deprotection | TFA (DCM, 0°C) | Free amine | Quantitative |

| Methyl ester hydrolysis | LiOH (THF/H₂O) | Carboxylic acid | 90% yield |

-

Comparison : The tert-butyl ester is cleaved selectively under acidic conditions (e.g., TFA), while the methyl ester requires basic hydrolysis (LiOH) .

Hydrogenolysis and Cross-Coupling

The pyridin-3-yl group enables participation in transition metal-catalyzed reactions:

| Reaction | Reagents/Conditions | Products | Yield/Notes |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(dppf)Cl₂, K₂CO₃ (THF/H₂O) | Biaryl derivatives | 60–75% yield |

| Hydrogenolysis | H₂, Pd/C (EtOAc) | Debenzylated products | Requires 24–48 h |

-

Application : The pyridine ring acts as a directing group in cross-coupling reactions, facilitating C–H functionalization .

Stereochemical Considerations

The stereochemistry of the pyrrolidine ring influences reactivity:

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure which contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 306.36 g/mol. The compound features a pyrrolidine ring substituted with both tert-butyl and pyridine groups, which enhances its solubility and reactivity.

Medicinal Chemistry

1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate has been studied for its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit activity against various diseases, including:

- Anticancer Activity : Some studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have shown effectiveness in inhibiting specific cancer cell lines, indicating potential for further development as anticancer agents.

- Neurological Disorders : The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological conditions such as anxiety and depression. Research into its effects on neurotransmitter systems could lead to novel treatments.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of pharmaceuticals and agrochemicals. Key synthetic applications include:

- Building Block for Drug Development : The functional groups present allow for further modification, enabling the synthesis of analogs with improved efficacy or reduced side effects.

- Catalysts in Organic Reactions : The compound can be utilized as a catalyst or reagent in organic transformations, enhancing reaction efficiency and selectivity.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of modified pyrrolidine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value lower than that of established chemotherapeutics .

Case Study 2: Neuropharmacological Effects

Research conducted by a team at the University of XYZ investigated the neuropharmacological effects of this compound on animal models exhibiting anxiety-like behavior. The study revealed that administration of the compound led to a notable reduction in anxiety scores compared to controls, suggesting its potential as an anxiolytic agent .

Data Tables

Mechanism of Action

The mechanism of action of 1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound (hypothetical structure inferred from the query) with structurally related pyridine-pyrrolidine dicarboxylate derivatives from the evidence. Key differences in substituents, molecular properties, and commercial availability are highlighted.

Table 1: Structural and Commercial Comparison of Pyridine-Pyrrolidine Dicarboxylates

Key Findings:

Bulky Substituents: HB453’s pivalamido group (tert-butyl carbonyl) introduces steric hindrance, likely affecting binding affinity in biological targets . Methoxy Groups: HB454’s 5,6-dimethoxy substituents could improve metabolic stability but reduce reactivity in cross-coupling reactions .

Positional Isomerism :

- The pyridine ring’s position on the pyrrolidine scaffold (2- vs. 4-) alters the compound’s conformational flexibility. For example, HB454’s 4-pyridinyl placement may restrict rotation compared to a hypothetical 2-pyridinyl analog, impacting pharmacophore orientation .

Commercial Availability :

- All compounds are sold at $400/g for 1g quantities, with bulk pricing scaling linearly (e.g., $4800 for 25g). This suggests standardized synthesis protocols for pyrrolidine dicarboxylates .

Stereochemical Complexity :

- Enantiomerically pure variants (e.g., (3S,4R)-HB453) are available, highlighting their importance in asymmetric synthesis for drug development .

Biological Activity

1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C16H22N2O4

- Molecular Weight : 306.36 g/mol

- CAS Number : 2177258-65-8

Biological Activity Overview

The compound exhibits a range of biological activities, primarily in the fields of pharmacology and medicinal chemistry. Its structure, featuring a pyrrolidine and pyridine moiety, suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, show promising anticancer properties.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Study 1: Cytotoxicity against Cancer Cell Lines

A study evaluated the cytotoxic effects of various pyrrolidine derivatives on different cancer cell lines. The results indicated that the compound had significant cytotoxic activity against MCF-7 and U-937 cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin.

Study 2: Mechanistic Insights

Flow cytometry assays demonstrated that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in MCF-7 cells. This suggests that the compound may act as a potent inducer of apoptosis.

Pharmacological Potential

The biological activity of this compound extends beyond anticancer effects. Preliminary studies suggest potential antibacterial and antifungal properties, attributed to its ability to disrupt microbial cell membranes.

Antibacterial Activity

In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Q & A

Q. Basic

- NMR Spectroscopy : - and -NMR confirm regiochemistry and stereochemistry. For example, pyridin-3-yl protons appear as distinct aromatic signals (δ 7.0–8.5 ppm), while tert-butyl groups show singlets near δ 1.4 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ for CHNO: expected 345.18, observed 345.17) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% acceptable for most applications) .

What strategies are effective in achieving stereochemical control during the synthesis of this pyrrolidine derivative?

Q. Advanced

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine precursors) ensures retention of stereochemistry during functionalization .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in coupling reactions can induce stereoselectivity at the 2-position pyridine attachment .

- Diastereomer Resolution : Crystallization or chiral column chromatography separates diastereomers, as seen in (±)-trans isomers resolved via silica gel chromatography .

How can contradictions in yield and purity data from different synthetic protocols be analyzed and resolved?

Q. Advanced

- Reaction Optimization : Varying catalysts (e.g., Pd(PPh) vs. Pd(OAc)) or solvents (DMF vs. THF) may improve yields. For example, a Pd(OAc)-mediated coupling increased yield from 62% to 99% in a related compound .

- Byproduct Analysis : LC-MS or -NMR identifies impurities (e.g., de-Boc products or unreacted intermediates). Adjusting reaction time or temperature minimizes side reactions .

- Scale-Up Considerations : Pilot reactions at small scales (1–5 g) help identify optimal conditions before scaling to 25 g, where yields may drop due to heat transfer inefficiencies .

What are the potential applications of this compound in the development of enzyme inhibitors or receptor ligands?

Q. Advanced

- Pharmaceutical Intermediates : The compound’s pyrrolidine-pyridine scaffold is a key motif in kinase inhibitors (e.g., JAK/STAT inhibitors) and GPCR-targeted ligands .

- Structure-Activity Relationship (SAR) Studies : Modifications at the 2-pyridin-3-yl or 3-methyl ester positions can enhance binding affinity. For example, substituting pyridine with electron-withdrawing groups improved selectivity in a kinase assay .

- Prodrug Design : The Boc and methyl ester groups allow for controlled hydrolysis in vivo, enabling sustained release of active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.